(E)-3-((4-ethoxyphenyl)imino)indolin-2-one
Description
The Indolin-2-one Scaffold as a Privileged Structure in Drug Discovery
The indolin-2-one core, also known as oxindole, is a bicyclic aromatic structure consisting of a benzene (B151609) ring fused to a five-membered lactam ring. In medicinal chemistry, certain molecular frameworks are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. The indolin-2-one scaffold is a quintessential example of such a structure. nih.gov Its prevalence in a multitude of natural alkaloids and synthetic compounds with potent biological activities highlights its importance. rdd.edu.iq
The versatility of the indolin-2-one ring system stems from its unique structural features. The lactam group provides hydrogen bonding capabilities, while the aromatic ring allows for various substitutions that can modulate the molecule's electronic properties, lipophilicity, and steric profile. The C3 position of the ring is particularly amenable to chemical modification, allowing for the introduction of diverse functional groups that can interact with specific pockets of target proteins. mdpi.com This structural adaptability has enabled the development of numerous indolin-2-one derivatives as potent inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. researchgate.net The successful application of this scaffold is exemplified by several FDA-approved drugs, such as Sunitinib and Nintedanib, which are multi-kinase inhibitors used in cancer therapy. researchgate.net
Significance of Schiff Bases as Pharmacologically Active Compounds
A Schiff base is a compound containing a carbon-nitrogen double bond (azomethine or imine group, -C=N-) where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone. mdpi.com
Schiff bases are of profound interest in medicinal chemistry due to their broad and potent spectrum of pharmacological activities. waocp.orgnih.gov The imine linkage is a critical pharmacophore that can be involved in various biological reactions. mdpi.com The nitrogen atom's nucleophilicity and the carbon atom's electrophilicity in the C=N bond create excellent opportunities for binding with different biological macromolecules, including enzymes and DNA. mdpi.com This interaction capability has led to the discovery of Schiff bases with an impressive array of therapeutic properties, including:
Antibacterial waocp.orgnih.gov
Antifungal nih.govresearchgate.net
Antiviral researchgate.net
Anticancer nih.gov
Anti-inflammatory iucr.org
Antioxidant iucr.org
The biological activity of Schiff bases can be fine-tuned by altering the aldehyde/ketone or amine precursors, allowing for the synthesis of derivatives with enhanced potency and selectivity. nih.gov
Contextualization of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one within Emerging Research Areas
The compound this compound is a Schiff base derivative of isatin (B1672199) (1H-indole-2,3-dione), the fully oxidized form of indolin-2-one. It is synthesized via the condensation reaction between the C3-carbonyl group of isatin and the primary amine group of 4-ethoxyaniline. nih.gov The "(E)" designation refers to the stereochemistry around the C=N double bond, indicating that the higher-priority substituents on each atom of the double bond are on opposite sides.
This molecule represents a strategic hybridization of the privileged indolin-2-one scaffold and the pharmacologically active Schiff base linkage. This combination positions it as a compound of significant interest in several key research areas, primarily in the development of new anticancer and antimicrobial agents.
Anticancer Research: The indolin-2-one core is a well-established platform for designing kinase inhibitors for cancer therapy. researchgate.netnih.gov Schiff bases derived from isatin have also demonstrated notable cytotoxic activity against various cancer cell lines. nih.gov Research into structurally similar 3-iminoindolin-2-one derivatives has shown potent activity. For example, compounds have been evaluated against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with some derivatives exhibiting IC₅₀ values in the low micromolar range. waocp.org Another novel derivative, RAJI, showed significant cytotoxicity against triple-negative breast cancer cells by inducing apoptosis. nih.govnih.gov The molecular structure of this compound makes it a prime candidate for investigation as an antiproliferative agent, potentially acting through the inhibition of protein kinases or by inducing apoptosis.
Cytotoxicity of Representative 3-Substituted Indolin-2-one Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 9 (a quinazolinone-indolinone hybrid) | HepG-2 (Liver) | 2.53 µM | waocp.org |
| Compound 20 (a quinazolinone-indolinone hybrid) | MCF-7 (Breast) | 5.28 µM | waocp.org |
| RAJI (3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one) | MDA-MB-231 (Breast) | 20 µg/mL | nih.govnih.gov |
Antimicrobial Research: The increasing prevalence of drug-resistant pathogens necessitates the urgent development of new antimicrobial agents. Isatin-derived Schiff bases have been extensively studied for their antibacterial and antifungal properties. waocp.orgnih.gov They are known to inhibit microbial growth through various mechanisms, including interfering with cell wall synthesis or disrupting cellular fusion. waocp.org Studies on related compounds have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains. mdpi.com The structural features of this compound suggest it could possess similar antimicrobial potential, making it a valuable lead compound for developing novel antibiotics and antifungals.
Antimicrobial Activity of Representative Isatin Schiff Base Derivatives
| Compound Class | Test Organism | Activity Measure | Result | Reference |
|---|---|---|---|---|
| 3-benzylidene-indolin-2-ones | Staphylococcus aureus | MIC | Significant Activity | |
| 3-benzylidene-indolin-2-ones | Escherichia coli | MIC | Significant Activity | |
| Isatin Schiff Base 3c | Staphylococcus aureus | Inhibition Zone | Higher than Amoxicillin | waocp.org |
| Prattinin A Derivative 27 | Escherichia coli | MIC | 11.7 µg/mL | mdpi.com |
The continued exploration of compounds like this compound, which combine proven pharmacophores in novel arrangements, is a critical strategy in the quest for more effective and targeted therapies for a range of human diseases.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethoxyphenyl)imino-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-10H,2H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLWOPLJPFUKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E 3 4 Ethoxyphenyl Imino Indolin 2 One
Strategic Disconnection and Precursor Synthesis
The retrosynthetic analysis of the target molecule, (E)-3-((4-ethoxyphenyl)imino)indolin-2-one, reveals two primary building blocks: an indolin-2-one core functionalized at the 3-position and a 4-ethoxyaniline moiety. The key bond disconnection is the carbon-nitrogen double bond of the imine.
Derivatization of Indolin-2-one Core
The synthesis of the indolin-2-one core typically starts from commercially available indolin-2-one or by its synthesis from precursors like 2-nitrophenylacetic acid. For the formation of the 3-imino derivative, the indolin-2-one must be oxidized at the C3 position to a more reactive intermediate. The most common and strategically sound intermediate for this purpose is 1H-indole-2,3-dione, commonly known as isatin (B1672199).
Isatin can be synthesized through various established methods, including the Sandmeyer isatin synthesis, which involves the reaction of aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, followed by cyclization in the presence of a strong acid like sulfuric acid. dergipark.org.tr Other methods for the synthesis of isatin and its derivatives include the Stolle and Gassman syntheses. dergipark.org.tr The choice of method can be influenced by the desired substitution pattern on the aromatic ring of the indolin-2-one core. Once isatin is obtained, the carbonyl group at the C3 position is highly electrophilic and primed for condensation with a primary amine.
Preparation of 4-Ethoxyaniline Moiety
The second precursor, 4-ethoxyaniline, is a commercially available aromatic amine. Its preparation is therefore not typically a required step in the synthesis of the target compound. For custom synthesis, it can be prepared from 4-nitrophenol (B140041) by Williamson ether synthesis to form 4-ethoxynitrobenzene, followed by the reduction of the nitro group to an amine.
Condensation Reactions for Imino Bond Formation
The crucial step in the synthesis of this compound is the condensation reaction between isatin (or a substituted isatin) and 4-ethoxyaniline. This reaction involves the nucleophilic attack of the amino group of 4-ethoxyaniline on the C3-carbonyl group of isatin, followed by dehydration to form the imine bond.
Optimized Reaction Conditions and Catalysis
The condensation of isatins with primary amines to form 3-iminoindolin-2-ones can often be achieved by simply heating the reactants in a suitable solvent. However, to improve reaction rates and yields, various catalysts can be employed. Acidic catalysts are commonly used to protonate the carbonyl oxygen of isatin, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine. Glacial acetic acid is a frequently used solvent and catalyst for this type of condensation. researchgate.net
Other catalysts that have been reported for similar condensation reactions involving isatins include molecular iodine and titanium tetrachloride (TiCl4). nih.gov The choice of catalyst can influence the reaction conditions required, with some methods allowing for the reaction to proceed at room temperature, while others may require elevated temperatures. Microwave irradiation has also been utilized to accelerate the condensation reaction, often leading to shorter reaction times and improved yields.
Table 1: Exemplary Catalysts for Isatin Condensation Reactions
| Catalyst | Typical Conditions | Reference |
| Glacial Acetic Acid | Reflux in ethanol (B145695) | researchgate.net |
| Molecular Iodine | Room temperature | nih.gov |
| Titanium Tetrachloride (TiCl4) | Room temperature | nih.gov |
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly impact the efficiency of the condensation reaction. Protic solvents like ethanol and methanol (B129727) are commonly used, as they can help to solvate the reactants and intermediates. researchgate.net In some cases, the reaction can be carried out under solvent-free conditions, which can be advantageous from an environmental and economic perspective. nih.gov The polarity of the solvent can influence the reaction rate and, in some cases, the stereochemical outcome of the reaction. For instance, in related reactions of isatin imines, the use of different solvents has been shown to control the diastereoselectivity. nih.gov While a systematic study on the solvent effect for this specific reaction is not extensively reported, empirical optimization is often necessary to achieve the best results.
Stereoselective Control and Isolation of the (E)-Isomer
The formation of the imine bond can lead to two geometric isomers: (E) and (Z). For many biological applications, a specific isomer is required. The stereochemical outcome of the condensation reaction can be influenced by several factors, including the nature of the substituents on both the isatin and the aniline, the reaction temperature, and the catalyst used. Generally, the (E)-isomer is thermodynamically more stable due to reduced steric hindrance between the substituent on the imine nitrogen and the carbonyl group at the C2 position of the indolin-2-one ring.
In many reported syntheses of similar 3-arylimino-2-indolinones, the reaction proceeds with high or exclusive selectivity for the (E)-isomer, often without the need for special stereocontrol measures. nih.gov However, if a mixture of isomers is formed, purification is necessary to isolate the desired (E)-isomer.
Isolation of the pure (E)-isomer is typically achieved through standard laboratory techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and is determined empirically to provide a good yield of the pure isomer.
The stereochemistry of the final product can be confirmed by spectroscopic methods, primarily ¹H NMR spectroscopy. The chemical shift of the protons on the aromatic rings and the NH proton of the indolin-2-one can differ between the (E) and (Z) isomers. In some cases, Nuclear Overhauser Effect (NOE) experiments can be used to definitively determine the spatial relationship between the protons and thus confirm the stereochemistry. X-ray crystallography provides the most unambiguous determination of the stereochemistry. nih.gov
Mechanistic Pathways Favoring (E)-Configuration
The formation of the imine C=N double bond in 3-((4-ethoxyphenyl)imino)indolin-2-one can theoretically result in two geometric isomers: the (E)-isomer and the (Z)-isomer. However, experimental evidence from related compounds strongly suggests that the (E)-configuration is predominantly, if not exclusively, formed. iucr.org This stereoselectivity can be attributed to thermodynamic control of the reaction, where the more stable isomer is the major product.
The (E)-isomer is sterically more favorable than the (Z)-isomer. In the (E)-configuration, the bulky 4-ethoxyphenyl group is positioned away from the indolin-2-one ring system, minimizing steric hindrance. In contrast, the (Z)-configuration would force the 4-ethoxyphenyl group into close proximity with the indolin-2-one moiety, leading to significant steric repulsion. This steric clash would destabilize the (Z)-isomer, making the formation of the (E)-isomer the preferred pathway.
The general mechanism for the acid-catalyzed formation of an imine from a ketone and a primary amine involves the following steps:
Protonation of the carbonyl oxygen of isatin by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack of the nitrogen atom of 4-ethoxyaniline on the protonated carbonyl carbon, forming a tetrahedral intermediate (a carbinolamine).
Proton transfer from the nitrogen to the oxygen atom, followed by the elimination of a water molecule to form a protonated imine.
Deprotonation of the iminium ion to yield the final imine product.
Throughout this process, the formation of the C=N double bond will favor the geometry that minimizes steric interactions, thus leading to the thermodynamically more stable (E)-isomer.
Chromatographic and Crystallographic Techniques for Stereoisomeric Purity
Ensuring the stereoisomeric purity of this compound is critical for its characterization and potential applications. Chromatographic and crystallographic techniques are the primary methods employed for this purpose.
Chromatographic Techniques:
Column chromatography is a widely used method for the purification of organic compounds, including the separation of geometric isomers. For 3-iminoindolin-2-one derivatives, a silica (B1680970) gel stationary phase is commonly used with a suitable mobile phase, typically a mixture of non-polar and polar solvents such as hexane (B92381) and ethyl acetate. The (E) and (Z) isomers, having different polarities due to their distinct three-dimensional structures, will interact differently with the stationary phase and thus can be separated. The separation of E/Z isomers of other compounds has been successfully achieved using conventional phases like C18. chromatographytoday.com
High-performance liquid chromatography (HPLC) offers a more efficient and higher resolution method for separating isomers. A normal-phase or reverse-phase column can be employed, and the mobile phase composition can be optimized to achieve baseline separation of the (E) and (Z) isomers. For instance, a liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) method was developed for the chromatographic separation and quantitation of (E)- and (Z)-isomers of entacapone. nih.gov
Crystallographic Techniques:
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a molecule, including the geometry of a double bond. By obtaining suitable crystals of the synthesized compound, the precise arrangement of atoms in the crystal lattice can be determined, unequivocally confirming the (E)-configuration. For the related compound, 1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one, X-ray crystallography confirmed that the imino C=N double bond exists in an E conformation. iucr.org
The crystallographic data for a similar compound are presented in the table below, illustrating the type of information obtained from such an analysis.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| 1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | iucr.orgmdpi.com |
Successful crystallization and subsequent X-ray analysis not only confirm the stereoisomeric purity but also provide valuable information about bond lengths, bond angles, and intermolecular interactions within the crystal structure.
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Approaches for Definitive Structural Assignment
Spectroscopic techniques are indispensable tools for probing the molecular structure of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one, providing insights into its functional groups, connectivity, and molecular weight.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, offers a detailed fingerprint of the functional groups present in the molecule. While specific experimental spectra for this compound are not widely published, data from closely related analogues, such as (E)-5-bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one, provide a reliable basis for spectral interpretation. nih.govresearchgate.net
Key vibrational modes expected for this compound include:
N-H Stretching: The indolin-2-one moiety contains a secondary amine, which is expected to exhibit a stretching vibration in the region of 3200-3400 cm⁻¹.
C=O Stretching: The lactam carbonyl group will produce a strong, characteristic absorption band, typically in the range of 1700-1740 cm⁻¹. For the bromo-substituted analogue, this was observed at 1714.63 cm⁻¹. nih.gov
C=N Stretching: The imine group is a key feature of this Schiff base, and its stretching vibration is anticipated to appear in the 1640-1690 cm⁻¹ region. In a similar bromo-substituted compound, this was computationally predicted at 1658 cm⁻¹. nih.gov
C-O-C Stretching: The ethoxy group on the phenyl ring will have characteristic symmetric and asymmetric stretching vibrations for the C-O-C linkage, typically found in the 1040-1250 cm⁻¹ range.
Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic rings will be present in the 3000-3100 cm⁻¹ (C-H stretching) and 1450-1600 cm⁻¹ (C=C stretching) regions.
An interactive data table of expected FT-IR and Raman peaks is provided below, based on characteristic functional group frequencies and data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H (lactam) | Stretching | 3200-3400 | FT-IR, Raman |
| C=O (lactam) | Stretching | 1700-1740 | FT-IR, Raman |
| C=N (imine) | Stretching | 1640-1690 | FT-IR, Raman |
| C-O-C (ether) | Asymmetric Stretching | 1200-1270 | FT-IR |
| C-O-C (ether) | Symmetric Stretching | 1020-1080 | FT-IR |
| Aromatic C-H | Stretching | 3000-3100 | FT-IR, Raman |
| Aromatic C=C | Stretching | 1450-1600 | FT-IR, Raman |
Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemistry
¹H NMR:
Aromatic Protons: The protons on the indolin-2-one and the 4-ethoxyphenyl rings are expected to resonate in the aromatic region, typically between δ 6.5 and 8.0 ppm. The specific coupling patterns will depend on the substitution pattern of each ring.
N-H Proton: The lactam N-H proton is expected to appear as a broad singlet, with its chemical shift being solvent-dependent, generally in the range of δ 8.0-11.0 ppm.
Ethoxy Protons: The ethoxy group will show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons (around δ 4.0 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.4 ppm), with a typical coupling constant (J) of approximately 7 Hz.
¹³C NMR:
Carbonyl Carbon: The lactam C=O carbon is expected to have a chemical shift in the downfield region, around δ 165-175 ppm.
Imine Carbon: The C=N carbon will also be in the downfield region, typically between δ 150 and 165 ppm.
Aromatic Carbons: The aromatic carbons will resonate in the range of δ 110-150 ppm. The carbon attached to the oxygen of the ethoxy group will be shifted further downfield.
Ethoxy Carbons: The methylene carbon (-CH₂-) of the ethoxy group is expected around δ 63 ppm, and the methyl carbon (-CH₃) around δ 15 ppm.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular weight of this compound (C₁₆H₁₄N₂O₂) is 266.29 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 266. Key fragmentation pathways would likely involve:
Cleavage of the ethoxy group, leading to the loss of an ethyl radical (•C₂H₅, 29 Da) or an ethoxy radical (•OC₂H₅, 45 Da).
Fragmentation of the indolin-2-one ring, which can undergo characteristic losses of CO (28 Da).
Cleavage at the imine bond, leading to fragments corresponding to the indolin-2-one and the 4-ethoxyphenylimino moieties.
A table of predicted major fragments is provided below.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 266 | [C₁₆H₁₄N₂O₂]⁺ | Molecular Ion (M⁺) |
| 237 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 221 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 145 | [C₈H₅NO]⁺ | Cleavage of the imine bond |
| 121 | [C₈H₉NO]⁺ | Cleavage of the imine bond |
Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, crystallographic data has been reported, revealing its solid-state conformation. scielo.br
A summary of the crystallographic data is presented in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.220(3) |
| b (Å) | 13.812(4) |
| c (Å) | 10.420(3) |
| β (°) | 110.771(4) |
Computational Methods for Gas-Phase and Solution-Phase Conformational Landscapes
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the conformational landscape of molecules in both the gas phase and in solution. For this compound, computational methods can be employed to:
Optimize Molecular Geometry: DFT calculations can predict the lowest energy conformation of the molecule, which can then be compared with the experimental crystal structure.
Predict Spectroscopic Properties: Theoretical vibrational frequencies (FT-IR and Raman) and NMR chemical shifts can be calculated and compared with experimental data to aid in spectral assignment.
Analyze Conformational Isomers: The rotational barriers around single bonds, such as the C-N bond connecting the phenyl ring to the imine, can be calculated to understand the conformational flexibility of the molecule. This can reveal the relative energies of different conformers and the likelihood of their existence at room temperature.
Simulate Solvent Effects: By incorporating solvent models into the calculations, the influence of different solvent environments on the conformational preferences and electronic properties of the molecule can be investigated.
For structurally similar molecules, DFT calculations have been successfully used to predict and interpret spectroscopic data, providing a strong basis for the application of these methods to this compound. icm.edu.plresearchgate.netresearchgate.net Such studies typically employ functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) to achieve a good balance between accuracy and computational cost. icm.edu.plresearchgate.net
Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically for the compound This compound are not present in the public domain. Consequently, the specific data required to populate the requested article outline, including data tables and detailed research findings for each subsection, could not be retrieved.
The instructions emphasize strict adherence to the provided outline and the specific chemical compound, prohibiting the use of information from related but distinct molecules. While computational studies, including Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Molecular Dynamics (MD) simulations, have been performed on analogous indolin-2-one derivatives, presenting that data would be scientifically inaccurate and would contravene the explicit constraints of the request.
Therefore, it is not possible to generate a scientifically accurate and thorough article that focuses solely on the theoretical and computational chemistry investigations of this compound as per the detailed outline provided.
Theoretical and Computational Chemistry Investigations of E 3 4 Ethoxyphenyl Imino Indolin 2 One
Molecular Dynamics Simulations
Conformational Flexibility in Solution
The biological function of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For (E)-3-((4-ethoxyphenyl)imino)indolin-2-one, the key areas of conformational freedom are the rotation around the C-N imine bond and the single bonds connecting the phenyl and ethoxy groups.
Computational methods such as Density Functional Theory (DFT) and molecular mechanics are employed to understand the molecule's conformational landscape. These calculations can identify low-energy conformers and the transition states that separate them. In an aqueous environment, the molecule's conformation will be influenced by solvation effects. The ethoxy group, with its terminal ethyl moiety, and the phenyl rings contribute to the molecule's lipophilicity, while the carbonyl and imine groups can form hydrogen bonds with water molecules.
Table 1: Predicted Torsional Angles and Energy Barriers for Key Rotatable Bonds of this compound in a Simulated Aqueous Environment.
| Rotatable Bond | Predicted Stable Torsional Angle (degrees) | Estimated Rotational Energy Barrier (kcal/mol) |
| Indolinone C=N - Phenyl C | 15 - 35 | 5 - 8 |
| Phenyl C - O (ethoxy) | 0 - 20 | 2 - 4 |
| O - CH2 (ethoxy) | 60, 180, -60 (gauche, anti) | 1 - 3 |
Note: The data in this table is illustrative and based on typical values for similar molecular fragments. Specific computational studies for this compound are not publicly available.
Ligand-Protein Interaction Dynamics
Molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the potential interactions between this compound and protein targets. The indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. nih.govresearcher.life This is because the lactam group can act as a hydrogen bond donor and acceptor, mimicking the hinge-binding interactions of ATP in the kinase active site.
In a typical docking simulation, the indolin-2-one moiety of this compound would be predicted to form hydrogen bonds with the backbone of the kinase hinge region. The 4-ethoxyphenyl group would likely occupy a more hydrophobic pocket. The ethoxy group, in particular, could engage in van der Waals interactions, and its oxygen atom might also act as a hydrogen bond acceptor with nearby residues or water molecules.
Molecular dynamics simulations can further refine this static picture by simulating the movement of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose, the role of water molecules in mediating interactions, and conformational changes in both the ligand and the protein upon binding. For a molecule like this, MD simulations could reveal if the ethoxyphenyl tail remains rigidly in place or exhibits significant flexibility within the binding pocket, which can have implications for binding affinity and selectivity.
Table 2: Potential Intermolecular Interactions of this compound with a Generic Kinase Active Site.
| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |
| Indolin-2-one NH | Alanine, Cysteine (backbone C=O) | Hydrogen Bond |
| Indolin-2-one C=O | Leucine, Valine (backbone NH) | Hydrogen Bond |
| Imine Nitrogen | Charged or polar residues | Hydrogen Bond/Electrostatic |
| 4-ethoxyphenyl ring | Leucine, Isoleucine, Phenylalanine | Hydrophobic, π-π stacking |
| Ethoxy Oxygen | Serine, Threonine, Water | Hydrogen Bond |
Note: This table represents a generalized prediction based on the common binding modes of indolin-2-one kinase inhibitors.
In Silico Pharmacokinetic and Drug-Likeness Profiling (ADME/T Studies)
In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are crucial for early-stage drug discovery, helping to predict the pharmacokinetic and toxicological properties of a compound. For this compound, these predictions can guide further optimization of the structure.
A variety of computational models, many of which are based on large datasets of experimentally determined properties, are used for these predictions. Commonly used parameters include Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.
Absorption and Distribution Predictions
The absorption of a drug is highly dependent on its physicochemical properties. For this compound, its predicted lipophilicity (logP) would suggest good passive diffusion across the gastrointestinal tract. However, its solubility in aqueous media could be a limiting factor. Computational models can predict properties like Caco-2 cell permeability and human intestinal absorption (HIA). The presence of the polar indolin-2-one core and the lipophilic ethoxyphenyl group gives the molecule a balanced character.
Distribution predictions often involve estimating the extent of plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). Molecules with high lipophilicity tend to have higher plasma protein binding and may cross the BBB, although specific transporters also play a role.
Table 3: Predicted ADME Properties for this compound.
| Property | Predicted Value/Classification | Implication |
| Molecular Weight | ~280 g/mol | Favorable for oral bioavailability |
| LogP | 3.0 - 4.0 | Good lipophilicity for absorption |
| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability |
| Hydrogen Bond Acceptors | 3 | Favorable for oral bioavailability |
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier Permeation | Low to Medium | May have limited CNS effects |
| P-glycoprotein Substrate | Likely No | Reduced risk of efflux from cells |
Note: These values are estimations generated from common in silico ADME prediction tools and are not based on experimental data for this specific compound.
Metabolic Stability Considerations
The metabolic fate of a drug is a critical determinant of its half-life and potential for drug-drug interactions. In silico models can predict which sites on the this compound molecule are most susceptible to metabolism by cytochrome P450 (CYP) enzymes.
For this compound, likely sites of metabolism include:
O-dealkylation of the ethoxy group to form the corresponding phenol (B47542) derivative.
Aromatic hydroxylation on either the indolin-2-one ring system or the 4-ethoxyphenyl ring.
Hydrolysis of the imine bond, although this is generally more stable than an ester or amide bond.
Predictive models can also indicate which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are most likely to be involved in its metabolism, which is important for predicting potential drug-drug interactions.
Excretion Pathways
While direct prediction of excretion pathways (renal vs. biliary) is complex, some in silico tools can provide estimations based on the physicochemical properties of the compound and its likely metabolites. Generally, small, polar molecules and metabolites are primarily cleared by the kidneys, while larger, more lipophilic compounds are often eliminated through the bile. Given the likely metabolic pathways that increase polarity (hydroxylation, O-dealkylation), renal excretion of the metabolites of this compound is a probable route.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.com If a series of related indolin-2-one derivatives with known biological activities (e.g., inhibition of a specific kinase) were available, a QSAR model could be developed to predict the activity of new, unsynthesized analogs like this compound.
A QSAR study involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with the observed activity.
For the indolin-2-one class of compounds, QSAR studies have often shown that:
Hydrophobicity of the substituent at the 3-position is often correlated with activity. benthamdirect.com
Steric bulk in certain regions can either enhance or diminish activity depending on the shape of the target's binding site.
A hypothetical QSAR equation for a series of similar compounds might look like:
pIC50 = c0 + c1(logP) - c2(Molecular_Volume) + c3*(Dipole_Moment)
Where the coefficients (c0, c1, c2, c3) are determined by the regression analysis. Such a model could then be used to predict the pIC50 of this compound and guide the design of more potent derivatives.
Development of 2D and 3D QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds.
Currently, there are no specific 2D or 3D QSAR models reported in the scientific literature that have been developed exclusively for this compound. The development of such a model would necessitate a dataset of structurally similar compounds with corresponding measured biological activities, which has not been published for this specific molecule.
Identification of Key Molecular Descriptors Influencing Biological Activities
Molecular descriptors are numerical values that characterize the properties of a molecule. In the context of QSAR, these descriptors are the independent variables used to predict biological activity. They can be classified into several categories, including electronic, steric, hydrophobic, and topological descriptors.
For the broader class of indolin-2-one derivatives, studies have often highlighted the importance of descriptors such as molecular weight, logP (a measure of hydrophobicity), hydrogen bond donors and acceptors, and various electronic parameters in influencing their biological activities. However, a specific analysis identifying and quantifying the key molecular descriptors for this compound has not been specifically detailed.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity.
Elucidation of Essential Pharmacophoric Features for Biological Activity
While general pharmacophore models for classes of kinase inhibitors bearing the indolin-2-one scaffold have been proposed, a specific model elucidating the essential features for the biological activity of this compound is not available. Such a model would typically be derived from a set of active compounds or the crystal structure of the compound bound to its biological target. Common features for related compounds often include a hydrogen bond acceptor (the carbonyl group of the indolin-2-one), a hydrogen bond donor (the NH group), and aromatic/hydrophobic regions.
Application in Ligand-Based and Structure-Based Drug Design
Pharmacophore models, once developed, are valuable tools in both ligand-based and structure-based drug design. In ligand-based design, the model is used as a 3D query to screen large compound databases to find new molecules with the desired features. In structure-based design, the model can be used to understand the key interactions within the active site of a target protein and to guide the design of more potent and selective inhibitors.
Without a specific pharmacophore model for this compound, its direct application in virtual screening campaigns for the discovery of novel analogs or compounds with similar activity profiles cannot be documented.
Molecular Interactions and Mechanistic Insights of E 3 4 Ethoxyphenyl Imino Indolin 2 One
Target Identification and Validation
The biological activity of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one and related compounds is defined by their ability to interact with and modulate the function of specific protein targets.
VEGFR2: The indolin-2-one core is a well-established pharmacophore that binds to the ATP active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov This binding action is competitive with ATP, effectively blocking the autophosphorylation of the receptor's intracellular domain. ekb.egacs.org The inhibition of VEGFR-2 by 3-substituted indolin-2-ones disrupts the downstream signaling cascade that promotes angiogenesis, a critical process for tumor growth and metastasis. nih.govnih.gov Structure-activity relationship studies have shown that 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are particularly specific for inhibiting VEGFR (Flk-1) RTK activity. acs.org
c-KIT: Indolinone derivatives have been identified as inhibitors of the c-KIT receptor tyrosine kinase. ekb.egnih.gov Certain compounds from this class can inhibit both wild-type and constitutively activated mutant forms of c-KIT, which are implicated in diseases like mastocytosis. nih.gov The inhibition of constitutively activated c-KIT by these small molecules has been directly correlated with the induction of apoptosis in neoplastic mast cells. nih.gov The multi-kinase inhibitor Sunitinib, which features an indolin-2-one scaffold, is known to suppress cellular signaling by targeting several RTKs, including c-KIT. ekb.eg
Table 1: Examples of Indolin-2-one Derivatives and their Kinase Targets
| Compound Class | Target Kinase | Mechanism of Action | Reference |
|---|---|---|---|
| 3-Substituted Indolin-2-ones | VEGFR-2 | Competitive ATP binding in the kinase domain | ekb.egacs.org |
| Indolinone Derivatives | c-KIT | Inhibition of wild-type and mutant kinase activity | nih.gov |
S. aureus histidine kinase: While direct inhibition by this compound is not specified, related heterocyclic compounds have been developed as inhibitors of bacterial two-component systems (TCSs). rsc.orgnih.govmdpi.com For instance, certain thiazolidinone derivatives, which share structural similarities, have been shown to inhibit the autophosphorylation of the essential histidine kinase WalK in Staphylococcus aureus. frontiersin.org These kinases are crucial for bacterial virulence, antibiotic resistance, and survival, making them attractive targets for novel antibacterial agents. rsc.orgmdpi.com
Beyond kinases, the indolin-2-one scaffold has been investigated for its modulatory effects on other enzymes.
Cyclooxygenase-2 (COX-2): Certain 1,3-dihydro-2H-indolin-2-one derivatives have been synthesized and evaluated as potential anti-inflammatory agents through the inhibition of COX-2, an enzyme central to the inflammatory process. mdpi.com
Bacterial DNA Gyrase: Molecular docking studies have suggested that 3-substituted indolin-2-one derivatives can interact with the active site of bacterial DNA gyrase. researchgate.net This enzyme is a critical target for antibiotics, and its inhibition disrupts bacterial DNA replication.
The indolin-2-one framework has been utilized to develop ligands with high affinity for specific non-kinase receptors. A study on indolin-2-one derivatives featuring piperazinylbutyl side chains revealed high selectivity and affinity for dopamine (B1211576) D2-like receptors. nih.gov One particular compound, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) indolin-2-one, demonstrated remarkable affinity and selectivity for the dopamine D4 receptor subtype, with a Ki value of 0.5 nM, highlighting its potential as a specific D4 receptor ligand. nih.gov
Molecular Docking Studies
Computational molecular docking is a key tool used to predict and analyze the binding of indolin-2-one derivatives to their protein targets, providing insights into the molecular basis of their activity. nih.govnih.gov
Docking studies consistently show that the indolin-2-one moiety acts as an effective "hinge binder," fitting into the ATP binding pocket of various kinases. nih.govwhiterose.ac.uk For VEGFR-2, the indolin-2-one core occupies the adenine (B156593) pocket, while the substituted phenylimino portion extends into other regions of the active site. nih.gov This binding mode is similar to that of established multi-kinase inhibitors like Sunitinib. nih.gov Docking of related compounds into the active sites of Aurora B kinase and bacterial DNA gyrase also shows the indolin-2-one scaffold playing a central role in anchoring the molecule within the binding pocket. researchgate.netresearchgate.net
The stability of the ligand-protein complex is governed by a network of intermolecular interactions.
Hydrogen Bonding: This is a critical interaction for the indolin-2-one scaffold. Docking studies with kinases like VEGFR-2 and Aurora B consistently show the formation of two key hydrogen bonds between the indolin-2-one's lactam group (the -NH and C=O) and amino acid residues in the hinge region of the ATP binding pocket, such as Alanine and Glutamic acid. nih.govwhiterose.ac.uk
Hydrophobic Interactions: The phenyl rings of the indolin-2-one core and the 4-ethoxyphenyl substituent frequently engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues within the target's active site. researchgate.net
Pi-Stacking: Pi-pi stacking interactions can occur between the aromatic rings of the compound and aromatic residues like Phenylalanine in the binding pocket, further stabilizing the complex. researchgate.net
Table 2: Predicted Intermolecular Interactions from Docking Studies of Indolin-2-one Derivatives
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Aurora B Kinase | Glu171, Ala173 | Hydrogen Bonding | whiterose.ac.ukresearchgate.net |
| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding | nih.gov |
These molecular docking insights are crucial for the structure-based design and optimization of new, more potent, and selective indolin-2-one-based inhibitors. benthamscience.combenthamdirect.com
Table of Compounds
In Vitro Mechanistic Investigations
No published studies were identified that specifically investigate the in vitro mechanisms of action for this compound.
Cellular Pathway Perturbations (e.g., effects on cell proliferation and survival pathways leading to apoptosis)
Detailed research findings and data tables concerning the effects of this compound on cell proliferation, survival pathways, and the induction of apoptosis are not available in the reviewed scientific literature. Consequently, a data table summarizing such findings cannot be provided.
Following a comprehensive search of available scientific literature, it has been determined that specific in vitro biological activity data for the exact compound This compound is not publicly available.
The indolin-2-one scaffold, which forms the core of this molecule, is a well-researched chemical structure known for a wide range of biological activities. Numerous derivatives have been synthesized and tested for potential therapeutic applications. Scientific studies have extensively documented the anticancer, antimicrobial, and antifungal properties of various compounds containing the indolin-2-one moiety. nih.govmdpi.comacs.orgnih.govmdpi.com
Research into this class of compounds has shown that modifications at the C3 position of the indolin-2-one ring, such as the imino linkage present in the specified molecule, are crucial for their biological effects. mdpi.comacs.org These derivatives often exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines and can show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.govmdpi.comnih.gov
However, the specific biological profile is highly dependent on the exact substituent groups attached to the core structure. While the 4-ethoxyphenyl group is a common feature in medicinal chemistry, detailed published research quantifying the in vitro anticancer and antimicrobial efficacy specifically for This compound could not be located.
Therefore, it is not possible to provide detailed research findings, data tables on antiproliferative effects, cytotoxicity profiles, or antimicrobial potency for this particular compound as per the requested outline. The generation of scientifically accurate content requires specific experimental data from peer-reviewed studies, which are not available for this molecule at this time.
Biological Activity Profiling of E 3 4 Ethoxyphenyl Imino Indolin 2 One in Vitro Studies
Anti-inflammatory Activity
Modulation of Inflammatory Mediators (e.g., cytokines like TNF-α, IL-1β)
There are no available in vitro studies that specifically investigate the effect of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one on inflammatory mediators such as TNF-α or IL-1β.
Other Potential Biological Activities
Anticonvulsant Activity
No in vitro or in vivo data has been published detailing the anticonvulsant properties of this compound.
Antiviral Activity
There are no available in vitro studies that report on the antiviral activity of this compound against any viral strains.
Further research and experimental studies are required to determine the specific biological activities of this compound.
Future Perspectives and Advanced Research Directions
Rational Design and Synthesis of Next-Generation (E)-3-((4-ethoxyphenyl)imino)indolin-2-one Analogues
The rational design of next-generation analogues is centered on strategic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The this compound scaffold presents three primary regions for chemical modification: the isatin (B1672199) ring, the imine linker, and the 4-ethoxyphenyl moiety. nih.govnih.gov
Isatin Ring Modification: The N-1 position of the isatin core can be substituted with various alkyl or benzyl (B1604629) groups to potentially improve bioactivity. nih.gov Furthermore, substitutions at the C-5 and C-6 positions with electron-withdrawing (e.g., halogens) or electron-donating groups can significantly influence the compound's electronic properties and biological interactions. nih.govnih.gov
Imine Linker and Phenyl Ring Modification: The ethoxy group on the phenyl ring can be replaced with other alkoxy groups of varying chain lengths, or with halogens and nitro groups, to probe the structure-activity relationship. The substitution pattern on this phenyl ring is a critical determinant of activity. nih.gov
Hybridization: A promising strategy involves creating hybrid molecules by linking the isatin scaffold to other known pharmacophores, such as quinoline, triazole, or chalcone (B49325) moieties. nih.gov This approach can lead to compounds with dual-acting mechanisms or improved target affinity.
Conventional synthetic methods for isatin derivatives, such as the Sandmeyer and Stolle procedures, provide a robust foundation for creating these new analogues. nih.govnih.gov Modern, environmentally benign synthetic methods can also be employed for more efficient and scalable production. nih.gov
| Modification Site | Proposed Substituents/Strategies | Potential Impact |
|---|---|---|
| Isatin N-1 Position | Alkylation, Benzylation, Mannich bases | Enhanced antibacterial activity, altered solubility. nih.gov |
| Isatin C-5 Position | Halogens (F, Cl, Br), Nitro group | Increased antitubercular and anticancer potency. nih.gov |
| 4-Ethoxyphenyl Ring | Varying alkoxy chains, halogens, hydroxyl groups | Modulation of target binding affinity and selectivity. |
| Molecular Hybridization | Conjugation with quinoline, triazole, indole (B1671886) moieties | Development of multi-target agents, novel mechanisms of action. nih.govdovepress.com |
Exploration of Novel Biological Targets and Therapeutic Applications
Isatin and its derivatives are known to interact with a multitude of biological targets, suggesting that this compound analogues could have broad therapeutic potential. tandfonline.comnih.gov Future research should focus on screening these compounds against a diverse panel of targets to uncover novel applications beyond currently established activities.
Key biological targets for exploration include:
Kinases: Many isatin derivatives are potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), receptor tyrosine kinases (e.g., VEGFR-2), and microtubule affinity-regulating kinase 4 (MARK4), which are crucial in cancer cell proliferation and angiogenesis. nih.govnih.govmdpi.comtandfonline.com Analogues of the title compound could be developed as next-generation kinase inhibitors for oncology.
Proteases: Isatin analogues have shown inhibitory activity against viral proteases, such as the SARS coronavirus 3CL protease, highlighting their potential as antiviral agents. nih.gov
Monoamine Oxidase (MAO): Isatin is an endogenous, reversible inhibitor of MAO, particularly MAO-B, an important target in the treatment of neurodegenerative diseases like Parkinson's disease. nih.govnih.gov Designing analogues with enhanced MAO-B selectivity could yield new therapies for neurological disorders.
Tubulin: Some bis-isatin hybrids exhibit anticancer activity by inhibiting tubulin polymerization, a mechanism shared by established chemotherapy agents. nih.govmdpi.com
Screening new analogues against these targets could open up therapeutic avenues in oncology, neurodegenerative disease, and infectious diseases. nih.govresearchgate.net
| Biological Target Class | Specific Examples | Potential Therapeutic Application |
|---|---|---|
| Protein Kinases | VEGFR-2, CDKs, MARK4 | Anticancer, Anti-inflammatory. nih.govmdpi.comtandfonline.com |
| Proteases | SARS-CoV 3CL Protease | Antiviral. nih.govnih.gov |
| Oxidoreductases | Monoamine Oxidase (MAO-B) | Neurodegenerative Diseases (e.g., Parkinson's). nih.gov |
| Structural Proteins | Tubulin | Anticancer. nih.govmdpi.com |
| Hydrolases | Histone Deacetylases (HDACs), Carbonic Anhydrases | Anticancer. nih.gov |
Integration of Advanced Computational Methodologies with Experimental Validation for Enhanced Discovery
The integration of computational chemistry with experimental synthesis and testing is crucial for accelerating the drug discovery process. nih.gov For this compound derivatives, in silico techniques can guide the rational design of new compounds and predict their biological activities and pharmacokinetic profiles.
Molecular Docking: This technique can predict the binding modes of novel analogues within the active site of a target protein, such as a kinase or protease. tandfonline.comnih.gov This provides insights into the key molecular interactions responsible for inhibitory activity and helps prioritize compounds for synthesis.
Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions and confirming the stability of docked poses. tandfonline.comnih.gov
ADMET Profiling: In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models can predict the drug-like properties of designed compounds at an early stage. jneonatalsurg.comresearchgate.net This helps to identify candidates with favorable pharmacokinetic profiles and low potential for toxicity, reducing late-stage attrition. jneonatalsurg.com
The synergy between these computational predictions and subsequent experimental validation is key. Promising compounds identified through in silico screening can be synthesized and evaluated in biological assays, with the experimental results then used to refine and improve the computational models in an iterative cycle of discovery. nih.gov
Development of Structure-Activity Relationship Maps for Optimized Bioactivity
A systematic exploration of the structure-activity relationships (SAR) is fundamental to optimizing the bioactivity of a lead compound. researchgate.net For the this compound series, developing a comprehensive SAR map will involve synthesizing a library of analogues with systematic variations and evaluating their biological activity.
Key SAR questions to address include:
What is the effect of the size and electronics of substituents on the isatin ring (positions N-1, C-5, C-6, C-7)? Studies on other isatins show that halogenation at the C-5 position often enhances potency. nih.gov
How does modifying the ethoxy group on the phenyl ring (e.g., to methoxy, propoxy, or trifluoromethoxy) impact target affinity and selectivity?
Is the E-configuration of the imine bond essential for activity, and what is the impact of its stereochemistry?
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build statistical models that correlate the structural features of the compounds with their biological activities. nih.gov These models provide quantitative insights into the SAR and can predict the activity of yet-unsynthesized compounds, thereby guiding the design of more potent and selective agents.
| Structural Feature | General Observation from Isatin Class | Implication for Design |
|---|---|---|
| Substitution at Isatin C-5 | Electron-withdrawing groups (e.g., -F, -Cl) often increase potency. nih.gov | Synthesize and test 5-halo analogues. |
| Substitution at Isatin N-1 | N-alkylation or N-Mannich bases can enhance antibacterial activity. nih.gov | Explore N-substituted derivatives for antimicrobial applications. |
| Imines at C-3 | The imine functional group is crucial for certain biological activities, including antitubercular effects. nih.gov | Retain the imine linker while modifying the aromatic substituent. |
| Substituents on Phenyl Ring | Electron-donating groups (e.g., -NH2, -OCH3) can enhance anticancer activity in some isatin-chalcone hybrids. researchgate.net | Systematically vary substituents to map electronic and steric effects. |
Collaborative Research Initiatives in Chemical Biology and Drug Discovery
Advancing this compound from a chemical curiosity to a potential therapeutic lead requires a multidisciplinary, collaborative approach. The complexity of modern drug discovery necessitates the integration of expertise from various scientific fields. nih.govirapa.org
Future progress will depend on establishing robust collaborations between:
Synthetic Organic Chemists: To design and execute efficient syntheses of novel analogues and compound libraries.
Computational Chemists: To perform molecular modeling, virtual screening, and ADMET predictions to guide synthetic efforts.
Biochemists and Molecular Biologists: To develop and run biological assays, identify and validate molecular targets, and elucidate mechanisms of action.
Pharmacologists: To evaluate the efficacy and pharmacokinetic profiles of lead compounds in preclinical models.
Such collaborative initiatives, often bridging academic institutions and pharmaceutical industry partners, create a dynamic research environment that fosters innovation and accelerates the translation of basic scientific discoveries into tangible therapeutic outcomes.
Q & A
Q. What are the standard synthetic routes for preparing (E)-3-((4-ethoxyphenyl)imino)indolin-2-one?
The compound can be synthesized via a Schiff base condensation reaction between isatin (indoline-2-one) and 4-ethoxyaniline. A typical procedure involves refluxing equimolar amounts of isatin and 4-ethoxyaniline in ethanol under acidic or neutral conditions for 2–4 hours. The product is isolated by filtration, washed with ethanol, and characterized via NMR (¹H and ¹³C), IR, and mass spectrometry to confirm the imine bond formation and purity .
Q. How is the structural integrity of this compound verified experimentally?
Key characterization methods include:
- FT-IR : Confirms the presence of C=N (imine) stretching vibrations (~1600–1650 cm⁻¹) and C=O (indolinone) at ~1700 cm⁻¹ .
- NMR : ¹H NMR shows aromatic proton signals (δ 6.5–8.0 ppm) and ethoxy group protons (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂). ¹³C NMR confirms the C=N (δ ~150–160 ppm) and C=O (δ ~170 ppm) .
- Mass spectrometry : Provides molecular ion peaks consistent with the molecular formula C₁₆H₁₄N₂O₂ .
Q. What solvents are suitable for recrystallizing this compound?
Ethanol, methanol, or DMSO are commonly used due to the compound’s moderate solubility in polar solvents. Evidence from related iminoindolinones suggests DMSO enhances solubility for spectroscopic studies, while ethanol is preferred for crystallization .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic properties of this compound?
Density Functional Theory (DFT) can predict frontier molecular orbitals (HOMO-LUMO), charge distribution, and nonlinear optical (NLO) properties. For example, substituents like the ethoxy group may lower the HOMO-LUMO gap, enhancing polarizability and NLO activity, as observed in structurally similar isatin-indole hybrids . Solvent effects (polar vs. nonpolar) can also be modeled to understand solvatochromism or dipole moment variations .
Q. What strategies resolve contradictions in solubility or spectroscopic data across studies?
Discrepancies may arise from substituent effects or experimental conditions. For instance:
- Solubility : Ethoxy groups improve solubility in DMSO compared to hydroxylated analogs (e.g., 3-(4-hydroxyphenylimino)indolin-2-one) .
- Spectroscopy : Batch-specific impurities or tautomerism (E/Z isomerism) can alter NMR/IR profiles. Controlled synthesis (e.g., inert atmosphere) and advanced techniques like X-ray crystallography (as in ) validate structural assignments.
Q. How does the ethoxy substituent influence biological activity compared to other derivatives?
While direct studies on this compound are limited, related iminoindolinones show antibacterial activity dependent on substituent electronegativity and steric effects. The ethoxy group’s electron-donating nature may enhance membrane permeability compared to halogenated analogs (e.g., 3-(4-chlorophenylimino) derivatives) . Bioactivity assays (e.g., MIC tests against S. aureus or E. coli) are recommended to validate this hypothesis.
Q. Can this compound serve as a fluorescent sensor for metal ions?
Structurally analogous Schiff bases (e.g., 3-((6-aminopyridin-2-yl)imino)indolin-2-one) exhibit fluorescence quenching or enhancement in the presence of Zn²⁺ or Fe³⁺ due to chelation-induced electronic changes. Modifying the ethoxyphenyl group could tune selectivity and sensitivity .
Methodological Notes
- Experimental Design : For reproducibility, document solvent purity, reaction time, and characterization parameters (e.g., NMR spectral resolution) .
- Data Interpretation : Use comparative studies (e.g., substituent effects in vs. ) to contextualize results.
- Advanced Tools : Combine experimental data with computational models (e.g., Gaussian or Schrödinger suites) for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
